molecular formula C14H16N2O4S2 B8040597 2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline

2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline

Cat. No.: B8040597
M. Wt: 340.4 g/mol
InChI Key: VHWONTKLUAORMP-UHFFFAOYSA-N
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Description

2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two sulfonyl groups and two aniline groups. It is known for its applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 2-aminophenyl sulfone with ethyl sulfonyl chloride under basic conditions to form the intermediate compound, which is then further reacted with another equivalent of 2-aminophenyl sulfone. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aniline derivatives .

Scientific Research Applications

2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-[2-(2-Aminophenyl)sulfonylethylsulfonyl]aniline involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aniline groups can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual sulfonyl and aniline groups, which provide a versatile platform for various chemical modifications and applications. Its structure allows for multiple functionalization possibilities, making it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

2-[2-(2-aminophenyl)sulfonylethylsulfonyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c15-11-5-1-3-7-13(11)21(17,18)9-10-22(19,20)14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWONTKLUAORMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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